REACTION_SMILES
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[CH3:19][CH2:20][O:21][C:22]([CH3:23])=[O:24].[CH3:1][c:2]1[c:3](-[c:13]2[cH:14][cH:15][n:16][cH:17][cH:18]2)[cH:4][c:5]([O:11][CH3:12])[c:6]([N+:8]([O-:9])=[O:10])[cH:7]1.[CH3:25][OH:26]>>[CH3:1][c:2]1[c:3](-[c:13]2[cH:14][cH:15][n:16][cH:17][cH:18]2)[cH:4][c:5]([O:11][CH3:12])[c:6]([NH2:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(-c2ccncc2)c(C)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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COc1cc(-c2ccncc2)c(C)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |